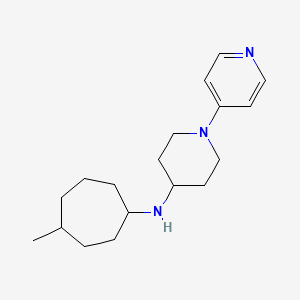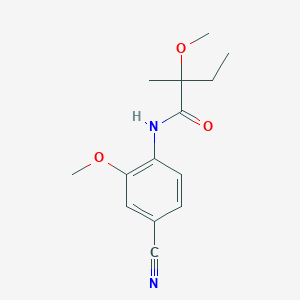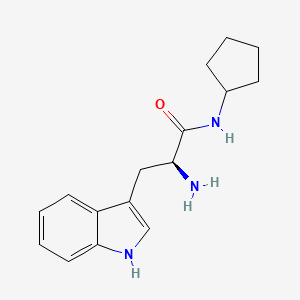
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide, also known as GW842166X, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. CB1 receptors are predominantly expressed in the brain, where they regulate neurotransmitter release and synaptic plasticity. However, CB1 receptors are also expressed in peripheral tissues, such as adipose tissue, liver, and pancreas, where they modulate lipid and glucose metabolism. (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide binds to the CB1 receptor with high affinity and blocks the binding of endogenous cannabinoid ligands, such as anandamide and 2-arachidonoylglycerol, thereby inhibiting CB1-mediated signaling.
Biochemical and Physiological Effects
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to exert multiple biochemical and physiological effects, depending on the tissue and cell type. In the brain, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce food intake and body weight by inhibiting the activity of the mesolimbic dopaminergic pathway, which is involved in the reward and motivation of feeding behavior. In adipose tissue, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce lipogenesis and increase lipolysis, resulting in decreased fat accumulation. In the liver, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce gluconeogenesis and increase glycogen synthesis, resulting in improved glucose homeostasis. In the pancreas, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to increase insulin secretion and improve beta-cell function, resulting in improved glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, its well-established synthesis method, and its extensive preclinical characterization. However, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects on other G protein-coupled receptors, and its limited bioavailability and pharmacokinetic profile in vivo. These limitations should be taken into consideration when designing experiments and interpreting the results.
Direcciones Futuras
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several potential future directions for research, including its clinical development as a novel therapy for obesity and metabolic disorders, its use as a tool compound for investigating the role of CB1 receptors in various physiological processes, and its modification to improve its pharmacokinetic and pharmacodynamic properties. Moreover, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide may have applications in other fields, such as neurobiology, oncology, and immunology, where CB1 receptors have been implicated in various pathological conditions. Further research is needed to fully elucidate the therapeutic potential of (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide and its underlying mechanisms of action.
Métodos De Síntesis
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide can be synthesized using a multi-step process that involves the coupling of an indole derivative with a cyclopentylamine intermediate. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The purity and yield of the compound can be optimized by adjusting the reaction conditions and the choice of solvents.
Aplicaciones Científicas De Investigación
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. CB1 receptors are widely expressed in the central nervous system and peripheral tissues, and their activation has been implicated in the regulation of appetite, energy metabolism, and glucose homeostasis. (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to reduce food intake, body weight, and adiposity in preclinical models of obesity, without causing adverse effects on locomotor activity or cardiovascular function. Moreover, (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, suggesting its potential as a novel insulin sensitizer.
Propiedades
IUPAC Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-14(16(20)19-12-5-1-2-6-12)9-11-10-18-15-8-4-3-7-13(11)15/h3-4,7-8,10,12,14,18H,1-2,5-6,9,17H2,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDUMKWGDVCGR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)
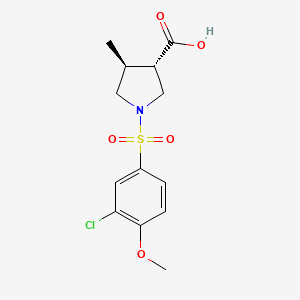

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)

![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
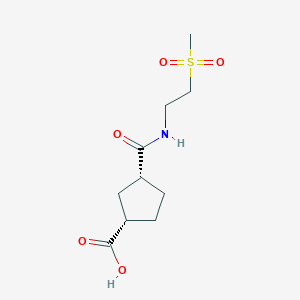
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
